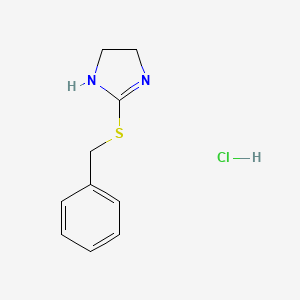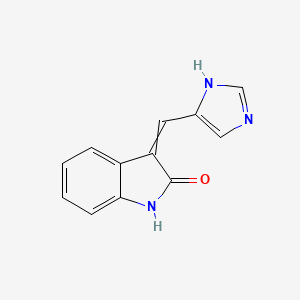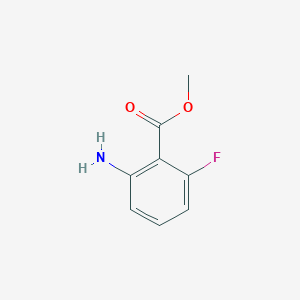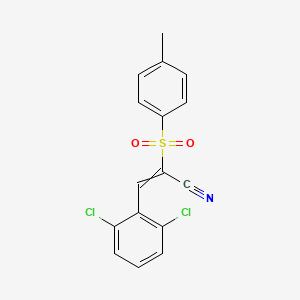![molecular formula C10H12BrNO B1364055 N-[1-(4-bromophenyl)ethyl]acetamide CAS No. 92520-16-6](/img/structure/B1364055.png)
N-[1-(4-bromophenyl)ethyl]acetamide
Vue d'ensemble
Description
“N-[1-(4-bromophenyl)ethyl]acetamide” is a chemical compound with the CAS Number 92520-16-6 . It has a linear formula of C10 H12 Br N O . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 242.12 .Applications De Recherche Scientifique
Pharmacological Potential N-[1-(4-bromophenyl)ethyl]acetamide derivatives have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, including variants with bromo, tert-butyl, and nitro groups, have been found to exhibit activities comparable to standard drugs in these categories (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation in Drug Synthesis The compound has been used in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in the synthesis of antimalarial drugs. This process, involving various acyl donors and conditions, highlights the compound's role in facilitating specific chemical reactions critical for drug development (Magadum & Yadav, 2018).
Cancer Research and Drug Development Studies have been conducted on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives and their potential as anticancer drugs. Molecular docking analysis targeting the VEGFr receptor and structural analyses using techniques like HNMR and LC-MS have been employed to evaluate these compounds' anticancer properties (Sharma et al., 2018).
Biological Activity Studies Various derivatives of this compound have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. These studies contribute significantly to developing new therapeutic agents, with some compounds showing promising results against specific cancer cell lines (Rani, Pal, Hegde, & Hashim, 2014).
Environmental and Herbicidal Studies The metabolism of related chloroacetamide herbicides in human and rat liver microsomes has been studied, providing insights into the environmental impact and safety of such compounds. This research is crucial for understanding the potential health risks associated with herbicide exposure and their environmental fate (Coleman, Linderman, Hodgson, & Rose, 2000).
Electrochemical Reactions and Synthesis Research on the electrochemical reactions of derivatives, like 3-bromo-N-(p-bromophenyl)propanamide, has led to discoveries in synthesizing β-lactams and acrylanilides, which are molecules with significant biological activities. These findings have implications for developing pharmaceuticals and understanding chemical reaction pathways (Pandolfi et al., 2019).
Anticonvulsant Agent Development Studies on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents have been conducted. These research efforts contribute to the ongoing search for new treatments for convulsive disorders (Severina et al., 2020).
Propriétés
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCKKJEBGEBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386169 | |
| Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92520-16-6 | |
| Record name | N-[1-(4-bromophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

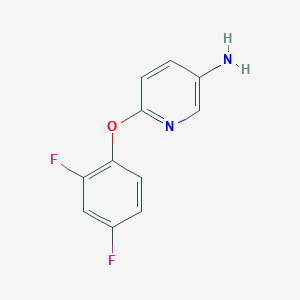
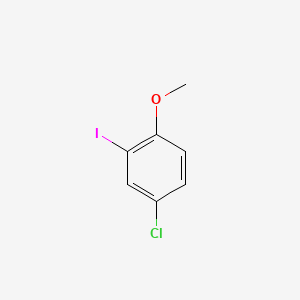

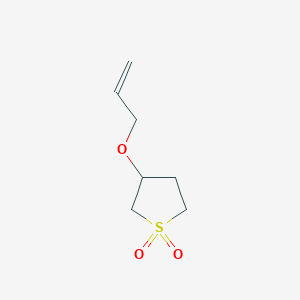
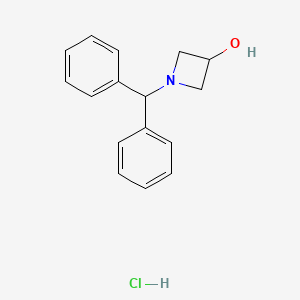

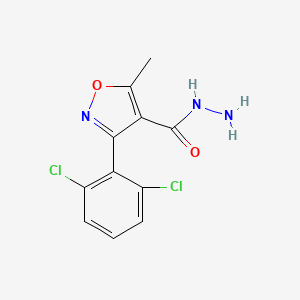
![O-methyl N-[3-(trifluoromethyl)phenyl]carbamothioate](/img/structure/B1363989.png)
